molecular formula C48H79BrN2O3 B15170325 2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine CAS No. 649774-80-1

2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine

Cat. No.: B15170325
CAS No.: 649774-80-1
M. Wt: 812.1 g/mol
InChI Key: HIBYCEUOOXVXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is a complex organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . This particular compound features a pyrazine ring substituted with a bromo group and a phenyl ethynyl group that is further substituted with three dodecyloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of palladium catalysts and boron reagents in the Suzuki–Miyaura coupling reaction is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group can yield various substituted pyrazine derivatives, while coupling reactions can produce more complex organic molecules with extended conjugation.

Scientific Research Applications

2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structural features. The pyrazine ring and phenyl ethynyl group may play a role in its biological activities by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is unique due to its specific substitution pattern, which includes a bromo group and a phenyl ethynyl group with three dodecyloxy substituents

Properties

CAS No.

649774-80-1

Molecular Formula

C48H79BrN2O3

Molecular Weight

812.1 g/mol

IUPAC Name

2-bromo-5-[2-(3,4,5-tridodecoxyphenyl)ethynyl]pyrazine

InChI

InChI=1S/C48H79BrN2O3/c1-4-7-10-13-16-19-22-25-28-31-36-52-45-39-43(34-35-44-41-51-47(49)42-50-44)40-46(53-37-32-29-26-23-20-17-14-11-8-5-2)48(45)54-38-33-30-27-24-21-18-15-12-9-6-3/h39-42H,4-33,36-38H2,1-3H3

InChI Key

HIBYCEUOOXVXRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=CN=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.